molecular formula C9H12N2O5S B5631045 N-(2-hydroxyethyl)-N-methyl-4-nitrobenzenesulfonamide CAS No. 18226-06-7

N-(2-hydroxyethyl)-N-methyl-4-nitrobenzenesulfonamide

Cat. No. B5631045
CAS RN: 18226-06-7
M. Wt: 260.27 g/mol
InChI Key: BPHLMIDHXPVULA-UHFFFAOYSA-N
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Description

Synthesis Analysis

Nitrobenzenesulfonamides, including N-(2-Hydroxyethyl)-N-methyl-4-nitrobenzenesulfonamide, can be prepared from primary amines and undergo smooth alkylation to yield N-alkylated sulfonamides. The sulfonamides can be deprotected to give secondary amines in high yields through the formation of Meisenheimer complexes and treatment with thiolates in DMF at room temperature (Fukuyama et al., 1995).

Molecular Structure Analysis

The structure of similar nitrobenzenesulfonamide compounds has been determined by techniques such as X-ray crystallography, which provides detailed insights into the molecular geometry and conformation. These studies are crucial for understanding the chemical behavior and reactivity of the compound (Al-Hourani et al., 2016).

Chemical Reactions and Properties

Nitrobenzenesulfonamides, including our compound of interest, are highly reactive and can undergo various chemical reactions, such as base-mediated intramolecular arylation, leading to the formation of complex structures like benzhydrylamines. These reactions are often influenced by the presence of electron-withdrawing groups (Kisseljova et al., 2014).

Physical Properties Analysis

The physical properties of nitrobenzenesulfonamides can be studied using spectroscopic methods such as FT-IR and FT-Raman, which provide information on molecular vibrations and conformation. These properties are influenced by the substituents and the molecular structure of the compound (Karabacak et al., 2012).

Chemical Properties Analysis

The chemical properties of N-(2-Hydroxyethyl)-N-methyl-4-nitrobenzenesulfonamide are characterized by its reactivity towards various reagents and conditions. For instance, nitrobenzenesulfonamides can act as intermediates in the synthesis of secondary amines, showcasing their utility in organic synthesis and the preparation of nitrogenous compounds (Fukuyama et al., 1995).

Scientific Research Applications

Synthesis and Chemical Reactions

  • N-(2-hydroxyethyl)-N-methyl-4-nitrobenzenesulfonamide and related compounds have versatile applications in the synthesis of secondary amines. These compounds, when prepared from primary amines, can undergo alkylation to give N-alkylated sulfonamides in near-quantitative yields. They can be deprotected to yield secondary amines in high yields, showing the compound's significance in organic synthesis (Fukuyama et al., 1995).

Biological Applications

  • Nitrobenzenesulfonamides, including variants like N-(2-hydroxyethyl)-N-methyl-4-nitrobenzenesulfonamide, have been evaluated as hypoxic cell selective cytotoxic agents. These compounds showed differential toxicity toward specific cancer cells under hypoxic conditions, highlighting their potential in cancer therapy (Saari et al., 1991).

Chemical Behavior and Stability

  • The chemical behavior and stability of N-(2-hydroxyethyl)-N-methyl-4-nitrobenzenesulfonamide and related compounds in various conditions have been studied extensively. For example, their hydrolysis reactions in aqueous sulfuric acid have been investigated to understand their stability and reactivity under different acidic conditions (Cox, 1997).

Use in Ophthalmology

  • N-Substituted sulfonamide derivatives, similar to N-(2-hydroxyethyl)-N-methyl-4-nitrobenzenesulfonamide, have been shown to have topical effects on intraocular pressure, suggesting their potential application in treating conditions like glaucoma (Duffel et al., 1986).

Potential as HNO Donors

  • Certain derivatives of N-(2-hydroxyethyl)-N-methyl-4-nitrobenzenesulfonamide have been found to be efficient donors of nitroxyl (HNO), a compound with significant biological and medicinal applications, especially in cardiovascular systems (Aizawa et al., 2013).

Anti-Bacterial Properties

  • Some derivatives of N-(2-hydroxyethyl)-N-methyl-4-nitrobenzenesulfonamide have shown inhibitory action against bacterial biofilms, indicating their potential use as antibacterial agents (Abbasi et al., 2020).

Mechanism of Action

The mechanism of action would depend on the specific application of the compound. For instance, if it were used as a drug, it might interact with certain biological receptors or enzymes .

Safety and Hazards

Safety data sheets (SDS) provide information on the potential hazards of a chemical compound, including its reactivity, toxicity, and safe handling procedures .

Future Directions

The future directions for a compound like this could involve further studies to explore its potential applications, such as in drug development, materials science, or chemical synthesis .

properties

IUPAC Name

N-(2-hydroxyethyl)-N-methyl-4-nitrobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O5S/c1-10(6-7-12)17(15,16)9-4-2-8(3-5-9)11(13)14/h2-5,12H,6-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPHLMIDHXPVULA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCO)S(=O)(=O)C1=CC=C(C=C1)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601212624
Record name N-(2-Hydroxyethyl)-N-methyl-4-nitrobenzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601212624
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-hydroxyethyl)-N-methyl-4-nitrobenzenesulfonamide

CAS RN

18226-06-7
Record name N-(2-Hydroxyethyl)-N-methyl-4-nitrobenzenesulfonamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=18226-06-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(2-Hydroxyethyl)-N-methyl-4-nitrobenzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601212624
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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